molecular formula C5H6BrF2NO B11765890 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone

Cat. No.: B11765890
M. Wt: 214.01 g/mol
InChI Key: UXALHMXBHIKAJM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone is a chemical compound with the molecular formula C5H6BrF2NO and a molecular weight of 214.01 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and an azetidine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone typically involves the reaction of 3,3-difluoroazetidine with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone can be compared with similar compounds such as:

The unique combination of bromine and difluoroazetidine in this compound makes it distinct from other similar compounds, offering unique opportunities for research and development.

Properties

IUPAC Name

2-bromo-1-(3,3-difluoroazetidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2NO/c6-1-4(10)9-2-5(7,8)3-9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXALHMXBHIKAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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